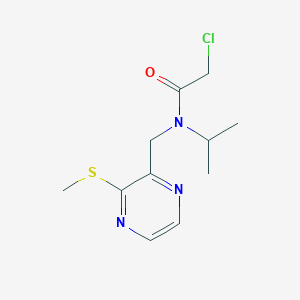

2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13473972

Molecular Formula: C11H16ClN3OS

Molecular Weight: 273.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClN3OS |

|---|---|

| Molecular Weight | 273.78 g/mol |

| IUPAC Name | 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C11H16ClN3OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7H2,1-3H3 |

| Standard InChI Key | QEKIRSMBSCVFBM-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises:

-

A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions).

-

A 3-methylsulfanyl substituent on the pyrazine ring, introducing a sulfur-containing functional group.

-

An N-isopropyl-N-(2-pyridinylmethyl)acetamide side chain, where the acetamide moiety is substituted with an isopropyl group and a pyridinylmethyl group.

The IUPAC name, 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. Key bond lengths and angles are inferred from analogous structures, such as propachlor (a related herbicide), where π-delocalization in the acetamide group influences molecular geometry .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 273.78 g/mol | |

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| LogP (Partition Coefficient) | 0.69 | |

| Vapour Pressure | at 25°C |

The compound’s moderate LogP indicates balanced hydrophobicity, suitable for permeating biological membranes, while its low vapour pressure suggests limited volatility under standard conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves multi-step reactions, often leveraging:

-

Buchwald-Hartwig Coupling: For introducing the isopropylamino group to the pyrazine ring .

-

Acetamide Formation: Reaction of chloroacetyl chloride with methanesulfonamide derivatives under reflux conditions .

Example Protocol (Adapted from Patent Literature ):

-

Step 1: React 3-methylsulfanylpyrazin-2-ylmethanol with isopropylamine in the presence of a palladium catalyst to form the N-isopropyl intermediate.

-

Step 2: Treat the intermediate with chloroacetyl chloride in ethyl acetate at 65°C for 12 hours to yield the acetamide product.

-

Step 3: Purify via crystallization using n-heptane, achieving a final yield of 83% .

Optimization Challenges

-

Byproduct Formation: Competing reactions at the pyrazine nitrogen require careful temperature control (<5°C during acyl chloride additions) .

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency but complicate downstream purification .

Future Research Directions

Priority Areas

-

Biological Screening: Evaluate activity against therapeutic targets (e.g., kinases, GPCRs) and pathogens.

-

Toxicological Profiling: Assess acute toxicity (LD₅₀) and genotoxicity in vitro.

-

Process Chemistry: Develop greener synthetic routes using biocatalysts or flow chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume